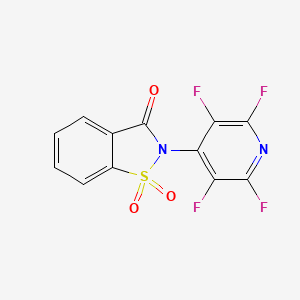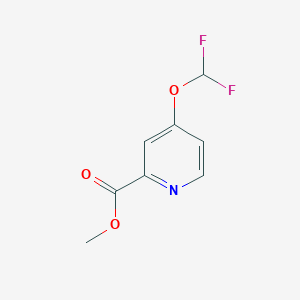
methyl 4-(difluoromethoxy)pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 4-(difluoromethoxy)pyridine-2-carboxylate is an organic compound with the molecular formula C8H7F2NO3 It is a derivative of picolinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a difluoromethoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(difluoromethoxy)pyridine-2-carboxylate typically involves the reaction of 4-hydroxypicolinic acid with difluoromethyl ether in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
Starting Material: 4-hydroxypicolinic acid
Reagent: Difluoromethyl ether
Catalyst/Base: Potassium carbonate or sodium hydride
Solvent: Anhydrous dimethylformamide (DMF)
Reaction Conditions: Reflux for several hours
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions: methyl 4-(difluoromethoxy)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 4-(difluoromethoxy)picolinic acid
Reduction: 4-(difluoromethoxy)picolinyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
methyl 4-(difluoromethoxy)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials with unique properties, such as increased stability and resistance to degradation.
作用机制
The mechanism of action of methyl 4-(difluoromethoxy)pyridine-2-carboxylate involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target of the compound.
相似化合物的比较
methyl 4-(difluoromethoxy)pyridine-2-carboxylate can be compared with other similar compounds, such as:
- Methyl 5-(difluoromethoxy)picolinate
- Methyl 6-(difluoromethoxy)picolinate
- Methyl 3-(difluoromethoxy)picolinate
Uniqueness: The position of the difluoromethoxy group on the pyridine ring significantly affects the compound’s chemical properties and biological activity. This compound is unique due to its specific substitution pattern, which can lead to different reactivity and interactions compared to its isomers.
属性
分子式 |
C8H7F2NO3 |
|---|---|
分子量 |
203.14 g/mol |
IUPAC 名称 |
methyl 4-(difluoromethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7F2NO3/c1-13-7(12)6-4-5(2-3-11-6)14-8(9)10/h2-4,8H,1H3 |
InChI 键 |
DEDDVJYIFRNDRK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC=CC(=C1)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


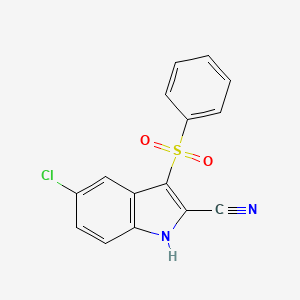
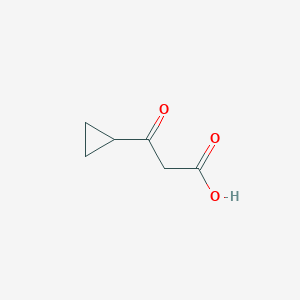
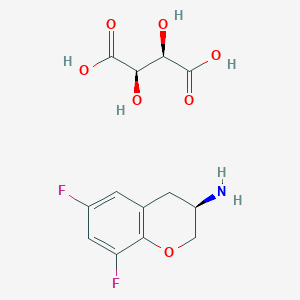
![2-[4-(Thien-2-ylcarbonyl)phenyl]propiononitrile](/img/structure/B8787959.png)
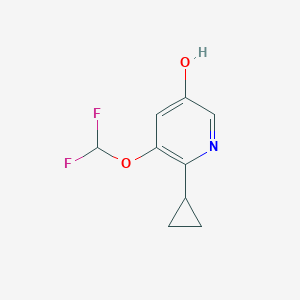
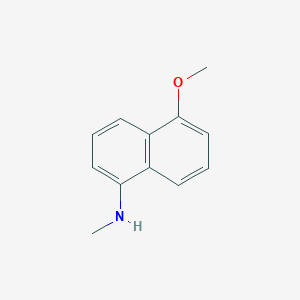
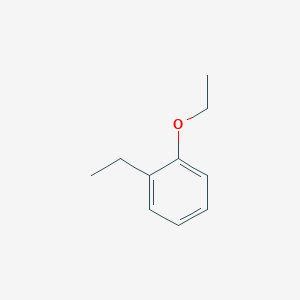
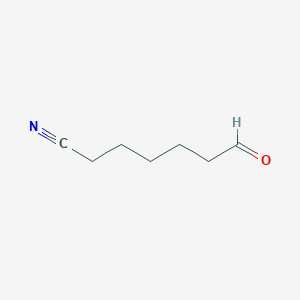
![Methyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate](/img/structure/B8788001.png)
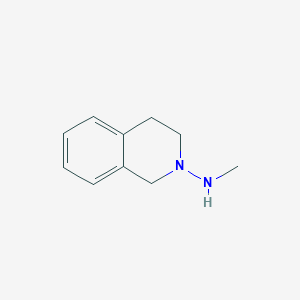
![4-Piperidinone, 1-[2-(2-thienyl)ethyl]-](/img/structure/B8788013.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine](/img/structure/B8788014.png)
![3-Ethoxy-spiro[3.4]octa-2,6-dien-1-one](/img/structure/B8788019.png)
